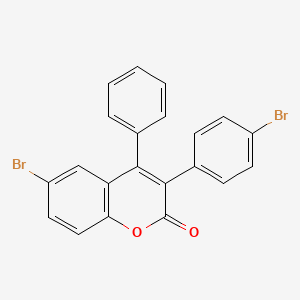

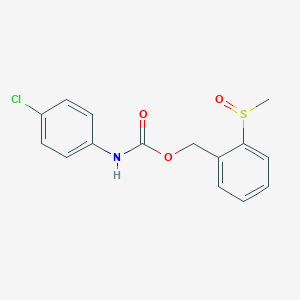

6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, cyclization, and phenylation. Researchers have explored both metal-free and metal-catalyzed routes for its preparation. One commonly reported method is the (3 + 2) cycloaddition reaction , where an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole .

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Material Applications

Toward "Willowlike" Thermotropic Dendrimers : The study discusses the synthesis and characterization of monomers with bromo and hydroxy functional groups, leading to the development of soluble hyperbranched polymers. These polymers have applications in creating materials with specific thermal and optical properties, suggesting potential applications for similarly structured compounds like 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one in material science (Percec et al., 1994).

Catalysis and Organic Synthesis

Synthesis, Crystal Structure of Tetra-Nuclear Macrocyclic Zn(II) Complex : This study presents the synthesis of a Zn(II) complex involving brominated ligands, highlighting the role of such compounds in forming complex structures with metal ions, which can be crucial in catalysis and organic synthesis (Wang et al., 2021).

Environmental Studies

Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) : Although this study focuses on tribromophenol, it underscores the environmental relevance of brominated compounds, their occurrence, and impact. This research area might be relevant for assessing the environmental behavior and potential risks associated with 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one (Koch & Sures, 2018).

Photophysical Studies

Enhanced brightness emission-tuned nanoparticles : This study illustrates the use of brominated compounds in creating luminescent materials, which may suggest potential applications for 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one in the development of optical and electronic devices through its incorporation into nanoparticles or polymers (Fischer et al., 2013).

properties

IUPAC Name |

6-bromo-3-(4-bromophenyl)-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br2O2/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-12-16(23)10-11-18(17)25-21(20)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGATZTWYNFCNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2783821.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)

![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)